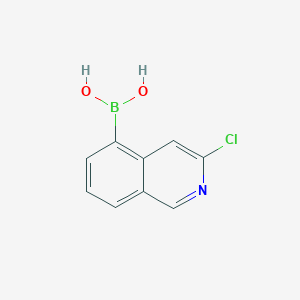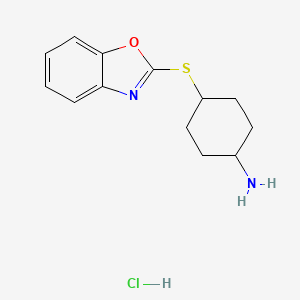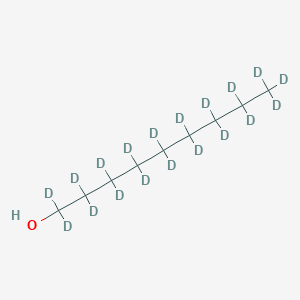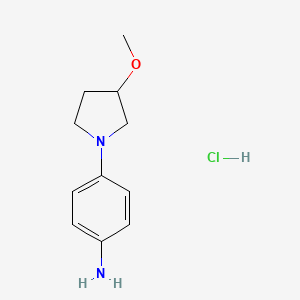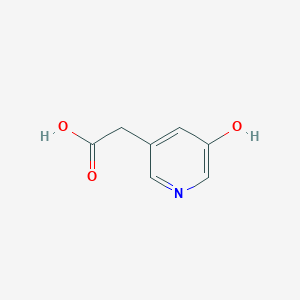
2-(5-Hydroxypyridin-3-yl)acetic acid
説明
2-(5-Hydroxypyridin-3-yl)acetic acid (2-HPA) is a hydroxypyridine-3-carboxylic acid that is used for a variety of applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol. 2-HPA is an important intermediate for the synthesis of other compounds, and has been used in a variety of scientific research applications.
科学的研究の応用
Synthesis and Characterization
2-(5-Hydroxypyridin-3-yl)acetic acid has been explored in various synthetic and characterization contexts. For instance, its derivatives have been synthesized for large-scale applications, showcasing the utility of the 5-hydroxypyridin-3-yl moiety in developing compounds with potential pharmacological activities. A notable study describes an efficient methodology for accessing 5-hydroxypyridin- and pyrimidin-2-yl acetate cores, indicating the compound's relevance in the synthesis of heterocyclic analogues (Morgentin et al., 2009).
Another study focused on the isolation of new pyridine alkaloids from the roots of Cinnamomum philippinense, highlighting the structural diversity and biological potential of compounds featuring the hydroxypyridin-3-yl motif (Li et al., 2012).
Chemical Reactivity and Applications
Research into the reactivity and application of 2-(5-Hydroxypyridin-3-yl)acetic acid derivatives reveals their utility in various chemical transformations and their potential as intermediates for further synthetic modifications. Studies have investigated the synthesis of esters and their acute toxicity, suggesting applications in developing new compounds with minimized toxicity profiles (Salionov, 2015).
Furthermore, antimicrobial activities have been observed in compounds derived from hydroxypyridin-3-yl motifs, indicating their potential application in treating external infections such as those associated with wounds (Qiu et al., 2011).
Insights into Molecular Structure and Interactions
The structural analysis of derivatives provides insights into their molecular configurations and interactions, contributing to a deeper understanding of their chemical properties. For example, the crystal structure of compounds incorporating the hydroxypyridin-3-yl motif has been elucidated, revealing the importance of intermolecular hydrogen bonds in determining the solid-state structure of these compounds (Jing-gui, 2005).
The study of the constitution of 2-hydroxypyridine in aqueous solution through computational strategies further exemplifies the compound's relevance in understanding tautomeric equilibria and their impact on chemical reactivity (Wolfe et al., 2007).
特性
IUPAC Name |
2-(5-hydroxypyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-1-5(2-7(10)11)3-8-4-6/h1,3-4,9H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWBSFGRFBDTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Hydroxypyridin-3-yl)acetic acid | |
CAS RN |
100958-68-7 | |
| Record name | 2-(5-hydroxypyridin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Phenylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1473474.png)

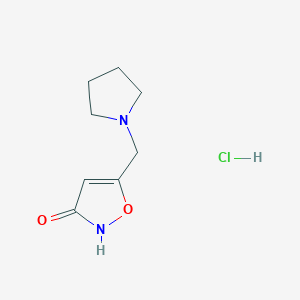

![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473481.png)


![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)
